Cas no 2227891-08-7 ((2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol)

(2S)-2-Amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a brominated and dimethyl-substituted aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and chiral catalyst development. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications. The bromo and dimethyl substituents on the phenyl ring offer opportunities for further functionalization via cross-coupling reactions. This compound exhibits high purity and stability, making it suitable for research and industrial applications requiring precise molecular control.
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol structure
2227891-08-7 structure
商品名:(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
CAS番号:2227891-08-7
MF:C10H14BrNO
メガワット:244.128262042999
CID:5922884
PubChem ID:165969869

(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
    • EN300-1924208
    • 2227891-08-7
    • インチ: 1S/C10H14BrNO/c1-6-3-8(9(12)5-13)4-7(2)10(6)11/h3-4,9,13H,5,12H2,1-2H3/t9-/m1/s1
    • InChIKey: LFYYEUFNHJYHAQ-SECBINFHSA-N
    • ほほえんだ: BrC1C(C)=CC(=CC=1C)[C@@H](CO)N

計算された属性

  • せいみつぶんしりょう: 243.02588g/mol
  • どういたいしつりょう: 243.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924208-0.05g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
0.05g
$1296.0 2023-09-17
Enamine
EN300-1924208-1g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
1g
$1543.0 2023-09-17
Enamine
EN300-1924208-5g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
5g
$4475.0 2023-09-17
Enamine
EN300-1924208-0.25g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
0.25g
$1420.0 2023-09-17
Enamine
EN300-1924208-1.0g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
1g
$1543.0 2023-05-23
Enamine
EN300-1924208-5.0g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
5g
$4475.0 2023-05-23
Enamine
EN300-1924208-10g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
10g
$6635.0 2023-09-17
Enamine
EN300-1924208-0.1g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
0.1g
$1357.0 2023-09-17
Enamine
EN300-1924208-2.5g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
2.5g
$3025.0 2023-09-17
Enamine
EN300-1924208-0.5g
(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol
2227891-08-7
0.5g
$1482.0 2023-09-17

(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-olに関する追加情報

The Comprehensive Overview of (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol (CAS No. 2227891-08-7)

The compound (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol, identified by the CAS registry number 2227891-08-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a chiral center at the second carbon atom, which is attached to an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring. The phenyl ring is further substituted with a bromine atom at the para position and two methyl groups at the meta positions, contributing to its distinct chemical profile.

Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in pharmaceuticals, where stereochemistry plays a crucial role in determining biological activity. The (S)-configuration of this compound is of particular interest, as it may exhibit different pharmacokinetic properties compared to its (R)-counterpart. Researchers have explored the synthesis of this compound through various methods, including asymmetric catalysis and resolution techniques, to isolate the enantiomerically pure form. These advancements have been documented in leading journals such as Journal of Medicinal Chemistry and Organic Process Research & Development, underscoring its relevance in contemporary chemical research.

The structural features of (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol make it a valuable substrate for further functionalization. The presence of an amino group and a hydroxyl group provides opportunities for various chemical transformations, such as acylation, alkylation, and oxidation reactions. These modifications can lead to derivatives with enhanced bioavailability or improved therapeutic efficacy. For instance, recent studies have demonstrated the utility of this compound as a precursor for synthesizing bioactive molecules targeting specific receptors or enzymes involved in disease pathways.

In terms of physical properties, (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it shows limited solubility in water due to its hydrophobic aromatic ring system. These properties are essential for determining its suitability in various synthetic protocols and analytical techniques.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Initial assays have revealed its potential as an inhibitor of certain kinases and proteases implicated in cancer progression and inflammation. For example, researchers at the University of California have reported that this compound demonstrates selective inhibition against the JAK/STAT signaling pathway, which is often dysregulated in chronic inflammatory diseases. Furthermore, preliminary pharmacokinetic studies indicate that it has moderate absorption rates following oral administration and exhibits favorable distribution profiles across key tissues.

One area where this compound has shown particular promise is in the development of targeted therapies for neurodegenerative disorders such as Alzheimer's disease. Recent findings published in Nature Communications suggest that derivatives of this compound may enhance cognitive function by modulating amyloid-beta peptide aggregation. This research highlights the potential for further exploration into its therapeutic applications.

In conclusion, (2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol (CAS No. 2227891-08-7) represents a versatile platform for advancing chemical synthesis and drug discovery efforts. Its unique stereochemistry, functional groups, and biological activity make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future therapeutic interventions.

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